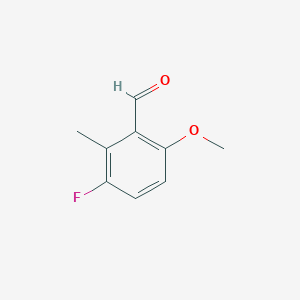

3-Fluoro-6-methoxy-2-methylbenzaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Fluorinated aromatic aldehydes are particularly valuable building blocks in contemporary organic synthesis for several reasons. The high electronegativity of the fluorine atom can withdraw electron density from the aromatic ring, influencing its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.com This electronic effect can also modulate the reactivity of the aldehyde functional group.

Furthermore, the introduction of a carbon-fluorine bond, the strongest single bond in organic chemistry, often enhances the metabolic stability of a molecule. nih.gov This is a highly desirable trait in the development of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The presence of fluorine can also increase a molecule's lipophilicity, which can improve its bioavailability and membrane permeability. nih.gov Consequently, fluorinated aromatic aldehydes are widely used as key precursors in the synthesis of active pharmaceutical ingredients (APIs), materials science, and biochemistry research. researchgate.netossila.com

Overview of Substituted Benzaldehyde (B42025) Derivatives in Fine Chemical Synthesis

Substituted benzaldehyde derivatives are fundamental platform chemicals in organic chemistry, prized for their versatility as synthetic intermediates. wisdomlib.org The aldehyde group is a reactive handle that participates in a wide array of chemical transformations, including oxidations, reductions, and numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These compounds are crucial in the synthesis of more complex structures such as Schiff bases, pyrazole (B372694) derivatives, and chalcones. wisdomlib.orgacgpubs.org

The nature and position of the substituents on the benzene (B151609) ring allow for fine-tuning of the molecule's reactivity and physical properties. wisdomlib.org Electron-donating or electron-withdrawing groups can be strategically placed to direct subsequent reactions or to modify the electronic character of the final product. This modularity makes substituted benzaldehydes indispensable in the production of fine chemicals, including pharmaceuticals, fragrances, and dyes. researchgate.netorientjchem.org

Positional Isomerism and Unique Reactivity Influences of the Fluoro, Methoxy (B1213986), and Methyl Substituents in 3-Fluoro-6-methoxy-2-methylbenzaldehyde

The specific arrangement of the fluoro, methoxy, and methyl groups in this compound creates a unique chemical environment that distinguishes it from its positional isomers. Each substituent exerts distinct electronic and steric effects that collectively govern the molecule's reactivity.

Fluoro Group (C3): Located at the meta-position relative to the aldehyde, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the aldehyde.

Methyl Group (C2): Positioned ortho to the aldehyde, the methyl group is weakly electron-donating via hyperconjugation (+I) and induction. More significantly, it introduces considerable steric hindrance around the aldehyde functionality, which can influence the approach of nucleophiles and reagents. researchgate.net

Methoxy Group (C6): Also ortho to the aldehyde, the methoxy group has a dual electronic nature. It is electron-withdrawing through induction (-I) but strongly electron-donating through resonance (+R). researchgate.net Its placement, along with the adjacent methyl group, further contributes to steric crowding around the reaction center.

The interplay of these effects is complex. The steric bulk from the ortho-methyl and ortho-methoxy groups can shield the aldehyde group, potentially leading to higher selectivity in certain reactions. Electronically, the combined influences of the electron-withdrawing fluorine and the electronically ambiguous methoxy group create a unique charge distribution across the aromatic ring, impacting its susceptibility to further functionalization. This specific substitution pattern is expected to result in reactivity profiles that differ significantly from other isomers where these groups are in different positions.

Table 1: Physicochemical Properties of this compound and Related Isomers

This table is interactive. Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Positions |

| This compound | 1781868-49-2 | C₉H₉FO₂ | 168.16 | 2-Me, 3-F, 6-OMe |

| 2-Fluoro-3-methoxybenzaldehyde ossila.comnih.gov | 103438-88-6 | C₈H₇FO₂ | 154.14 | 2-F, 3-OMe |

| 3-Fluoro-4-methoxybenzaldehyde (B1294953) nih.gov | 351-54-2 | C₈H₇FO₂ | 154.14 | 3-F, 4-OMe |

| 3-Fluoro-2-methylbenzaldehyde chemimpex.com | 147624-13-3 | C₈H₇FO | 138.14 | 2-Me, 3-F |

| 2-Fluoro-6-methylbenzaldehyde sigmaaldrich.com | 117752-04-2 | C₈H₇FO | 138.14 | 2-F, 6-Me |

Scope and Research Objectives for this compound Investigations

Investigations into this compound are driven by its potential as a specialized building block in organic synthesis. The primary scope of research encompasses the development of efficient synthetic routes to access this molecule, the comprehensive characterization of its physical and chemical properties, and the exploration of its reactivity in various chemical transformations.

The core research objectives include:

Elucidating Synthetic Pathways: To establish reliable and scalable methods for the synthesis of this compound from readily available starting materials.

Mapping Reactivity: To systematically study the chemical behavior of the aldehyde group and the aromatic ring, given the unique steric and electronic environment created by the substituents.

Exploring Synthetic Utility: To utilize this compound as an intermediate in the synthesis of novel, more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.

Comparative Analysis: To compare its reactivity and the properties of its derivatives with those of its positional isomers, thereby highlighting the importance of the specific 2,3,6-substitution pattern.

By achieving these objectives, the scientific community can fully harness the synthetic potential of this uniquely functionalized aromatic aldehyde.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

3-fluoro-6-methoxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 |

InChI Key |

SPSHKLVVUUNAJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)OC)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde

Established Laboratory Synthesis Routes for 3-Fluoro-6-methoxy-2-methylbenzaldehyde

The traditional laboratory synthesis of this compound is a multi-step process that relies on the sequential introduction of the required functional groups onto a pre-existing aromatic core. This approach, while effective, often requires careful control of reaction conditions to ensure correct regioselectivity.

Multi-step Reaction Sequences from Precursors (e.g., 3-fluoro-2-methylphenol)

A common and logical starting point for the synthesis of this compound is 3-fluoro-2-methylphenol. This precursor already contains the desired fluorine and methyl substituents in the correct relative positions on the aromatic ring. The synthetic sequence from this starting material typically involves two key transformations: methoxylation of the phenolic hydroxyl group, followed by formylation of the aromatic ring to introduce the aldehyde functionality.

The first step, methoxylation , is generally achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663) to form the desired methoxy (B1213986) group. The choice of base and solvent is crucial for the efficiency of this step.

The second key step is formylation , which introduces the aldehyde group onto the aromatic ring. A widely used method for this transformation is the Vilsmeier-Haack reaction. cambridge.orgchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). thieme-connect.de The electron-rich aromatic ring of the methoxylated precursor attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the final benzaldehyde (B42025) product. ijpcbs.com The regioselectivity of the Vilsmeier-Haack reaction is directed by the existing substituents on the ring, with the formyl group typically being introduced at the position most activated by the electron-donating groups. wikipedia.org In the case of 2-fluoro-1-methoxy-3-methylbenzene, the formylation is directed to the position ortho to the methoxy group and para to the methyl group.

Optimization of Methoxylation and Formylation Steps for Target Compound Synthesis

For the methoxylation step via the Williamson ether synthesis, optimization efforts often focus on maximizing the yield while minimizing side reactions. Factors to consider include the strength of the base, the reactivity of the methylating agent, and the solubility of the reactants. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent. youtube.com

| Step | Reaction | Key Optimization Parameters | Common Reagents |

| 1 | Methoxylation | Base strength, solvent, temperature, choice of methylating agent | Methyl iodide, Dimethyl sulfate, Potassium carbonate, Sodium hydroxide |

| 2 | Formylation | Stoichiometry of reagents, temperature, reaction time, work-up procedure | Phosphorus oxychloride/DMF (Vilsmeier-Haack), Hexamine (Duff) |

Emerging Synthetic Approaches for Fluorinated and Methoxy-Substituted Benzaldehydes

While traditional multi-step syntheses remain valuable, there is a growing interest in the development of more direct and efficient methods for the preparation of fluorinated and methoxy-substituted benzaldehydes. These emerging approaches often leverage the power of transition-metal catalysis to achieve transformations that are difficult or impossible to accomplish using classical methods.

Transition-Metal-Catalyzed Fluorination Strategies for Aromatic Systems

The direct introduction of fluorine onto an aromatic ring via C-H activation is a highly sought-after transformation in medicinal and materials chemistry. nih.gov Transition-metal catalysis has emerged as a powerful tool for achieving this challenging reaction.

Palladium catalysis has been at the forefront of the development of C-H fluorination methodologies. springernature.com Recent advances have demonstrated the feasibility of palladium-catalyzed ortho-C-H fluorination of benzaldehydes. nih.gov These methods often employ a transient directing group strategy, where the benzaldehyde temporarily reacts with an amine to form an imine that can coordinate to the palladium catalyst, directing the C-H activation to the ortho position. The catalytic cycle is believed to involve the oxidation of a Pd(II) species to a high-valent Pd(IV) intermediate, from which the C-F bond is formed through reductive elimination. beilstein-journals.org A variety of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used as the fluorine source. The development of undirected palladium-catalyzed aromatic C-H fluorination has also been reported, which could provide a more direct route to fluorinated benzaldehydes without the need for a directing group. nih.govresearchgate.net

| Catalyst System | Directing Group Strategy | Fluorinating Agent | Key Features |

| Pd(OAc)₂ / Ligand | Transient imine formation | N-Fluorobenzenesulfonimide (NFSI) | Site-selective ortho-fluorination of benzaldehydes. |

| Cationic Pd(II) complexes | Undirected | Electrophilic "F+" reagents | Applicable to a broader range of arenes. |

Nickel catalysis has also emerged as a promising strategy for the formation of C-F bonds. acs.org Nickel-mediated oxidative fluorination has been developed as a practical method for the synthesis of aryl fluorides, particularly for applications in positron emission tomography (PET) with aqueous [¹⁸F]fluoride. harvard.edunih.govharvard.edu This approach typically involves the pre-formation of an organonickel complex, which is then subjected to an oxidant in the presence of a fluoride (B91410) source. dovepress.com The reaction is proposed to proceed through an oxidative fluorination mechanism at the nickel center. harvard.edu While much of the research has focused on radiolabeling, the underlying principles of this methodology could be adapted for the synthesis of non-radioactive fluorinated benzaldehydes from appropriate nickel precursors. researchgate.net This one-step oxidative fluorination offers a rapid and functional group tolerant route to complex fluorinated molecules. nih.gov

| Nickel Precursor | Oxidant | Fluoride Source | Key Features |

| Arylnickel(II) complexes | Hypervalent iodine reagents | Aqueous fluoride (e.g., KF, CsF) | Rapid, one-step fluorination; tolerant of water. |

| Ni(COD)₂ / Ligand | Electrochemical | Fluoroalkyl sulfinates | Electrochemical approach for fluoroalkylation. nih.gov |

Selective C-H Functionalization Methodologies for Fluorinated Aromatic Aldehydes

Directly functionalizing carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. chalmers.se For fluorinated aromatic aldehydes, regioselective C-H functionalization is crucial to introduce or modify substituents on the aromatic ring with high precision.

One of the primary challenges is controlling the position of the new functional group. Directing groups have proven to be the most widely applied strategy for controlling selectivity, though this has often been limited to the ortho position. nih.gov However, recent developments have enabled meta-selective C-H functionalization through the design of novel nitrile-based templates. nih.gov These templates can be attached to substrates via a silicon tether, facilitating both easy introduction and subsequent removal, which enhances the synthetic utility. nih.gov

Catalyst-free photochemical methods have also emerged for the C-H fluorination of aromatic carbonyl compounds. chemrxiv.org Studies have shown that a variety of aryl alkyl ketones can be efficiently fluorinated at the benzylic position using Selectfluor-based reagents under UV-A irradiation without any added catalyst. chemrxiv.org This approach can also be used to convert benzaldehydes into their corresponding benzoyl fluorides in nearly quantitative yields. chemrxiv.org The selectivity for mono- or difluorination can be controlled by adjusting the amount of the fluorinating reagent. chemrxiv.org

Furthermore, reagents like Selectfluor have been shown to mediate the oxidative deamination of benzylic amines to yield aromatic aldehydes. tandfonline.com This catalyst-free method activates the α-C-H bond under mild conditions and has been demonstrated on a large scale. tandfonline.com Boron-mediated approaches have also been developed for the regioselective functionalization of aryl aldehydes, allowing for the introduction of various halogens and other functional groups. chalmers.se

Table 1: Methodologies for Selective C-H Functionalization of Aromatic Aldehydes

| Methodology | Key Features | Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Nitrile-Based Directing Group | Enables meta-selective functionalization; uses a cleavable silicon tether. | Nitrile-based template, Palladium catalyst | meta | nih.gov |

| Photochemical Fluorination | Catalyst-free; transforms benzaldehydes to benzoyl fluorides. | Selectfluor-based reagents, UV-A irradiation | Benzylic C-H | chemrxiv.org |

| Oxidative Deamination | Catalyst- and base-free activation of α-C-H bonds in benzylic amines. | Selectfluor | α-C-H | tandfonline.com |

| Boron-Mediation | Regioselective functionalization via an aryl BF₂ complex. | Boron trifluoride, various electrophiles | ortho | chalmers.se |

Green Chemistry Principles in the Synthesis of Benzaldehyde Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzaldehyde derivatives, these principles are applied through the development of solvent-free reactions and mechanochemical approaches, which enhance efficiency and minimize environmental impact. tandfonline.comtue.nlresearchgate.netnih.gov

Mechanochemistry, which uses mechanical energy from methods like ball milling or grinding to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. researchgate.netnih.gov These processes often require less solvent, can increase reaction rates, and may lead to higher yields. researchgate.net This technique has been successfully applied to condensation reactions involving benzaldehydes.

For instance, the solvent-free synthesis of chalcones has been achieved by grinding a benzaldehyde and an acetophenone (B1666503) with solid sodium hydroxide using a mortar and pestle. rsc.orgacs.org This simple, high-yield procedure highlights key green chemistry principles by minimizing waste and proceeding with high atom economy. rsc.org Similarly, sustainable mechanochemical ball-milling processes have been used to synthesize benzoxazine (B1645224) monomers from bio-based synthons like vanillin (B372448) (a benzaldehyde derivative), demonstrating a highly scalable and efficient route that avoids strenuous purification techniques. rsc.org

Eliminating solvents is a core principle of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. tandfonline.comtue.nl Several solvent-free methods have been developed for reactions involving benzaldehydes.

A notable example is a greener version of the Knoevenagel condensation, used to transform benzaldehydes into α,β-unsaturated acids. tandfonline.comtue.nl This procedure is conducted under solvent-free conditions, using environmentally benign catalysts like ammonium (B1175870) salts instead of toxic pyridine (B92270) and piperidine. tandfonline.comtue.nl The reaction demonstrates good to excellent conversion of various benzaldehydes with high selectivity. tandfonline.comtue.nl Likewise, multicomponent reactions, such as the Mannich reaction, have been adapted to be greener by running them under solvent-free conditions at room temperature, which reduces hazardous waste and improves atom economy. rsc.org

Table 2: Green Chemistry Approaches in Benzaldehyde Derivative Synthesis

| Approach | Reaction Type | Key Advantages | Example | Reference |

|---|---|---|---|---|

| Mechanochemistry | Aldol Condensation | Solvent-free, high yield, minimal waste. | Synthesis of chalcones by grinding reactants. | rsc.orgacs.org |

| Mechanochemistry | Mannich Reaction | Scalable, efficient, uses bio-based materials. | Synthesis of benzoxazine monomers via ball-milling. | rsc.org |

| Solvent-Free Synthesis | Knoevenagel Condensation | Avoids toxic solvents (pyridine), uses benign catalysts. | Conversion of benzaldehydes to cinnamic acids. | tandfonline.comtue.nl |

| Solvent-Free Synthesis | Mannich Reaction | One-pot synthesis, high atom economy, room temperature. | Synthesis of β-amino carbonyl compounds. | rsc.org |

Asymmetric Catalytic Methods for Chiral Fluorinated Compounds (Relevant for derivatives)

The introduction of fluorine into organic molecules can significantly alter their biological properties, making chiral fluorinated compounds highly valuable in pharmaceuticals and agrochemicals. chimia.chrsc.org Asymmetric catalysis provides a powerful tool for the stereoselective synthesis of these molecules, including derivatives that could be synthesized from this compound.

Various catalytic systems have been developed to construct stereogenic centers bearing a fluorine atom. Organocatalysis has been extensively investigated for asymmetric fluorination reactions, utilizing chiral catalysts to promote the enantioselective introduction of fluorine. chimia.ch Strategies include electrophilic fluorination reactions and the use of readily available fluorine-containing building blocks. chimia.ch Chiral hydrogen bonding-based organocatalysts, such as phosphoric acids and ureas, have been shown to promote asymmetric fluorination. researchgate.net

Transition metal catalysis also plays a crucial role. rsc.org High stereoselectivity in the synthesis of fluorinated quaternary carbon compounds has been achieved using chiral catalysts in reactions like asymmetric alkylation, arylation, and Mannich reactions. rsc.org The incorporation of fluorine atoms onto chiral ligands can enhance the electronic and steric properties of metal catalysts, leading to increased asymmetric induction. rsc.org Additionally, enzymatic approaches are emerging as a precise and selective method for synthesizing fluorinated compounds, capable of achieving high enantioselectivity that can be challenging with traditional chemocatalysis. researchgate.net

Table 3: Asymmetric Catalytic Methods for Fluorinated Compounds

| Catalysis Type | Reaction Examples | Key Features | Reference |

|---|---|---|---|

| Organocatalysis | Electrophilic fluorination, Michael addition | Uses small organic molecules as catalysts; avoids metals. | chimia.chrsc.org |

| Transition Metal Catalysis | Asymmetric alkylation, arylation, allylation | Employs chiral ligands with metals (e.g., Pd, Cu) for high stereoselectivity. | rsc.orgrsc.org |

| Enzymatic Catalysis | Photoenzymatic hydrofluoroalkylation | Utilizes enzymes for high enantioselectivity at positions distant from the functional group. | researchgate.net |

| Phase-Transfer Catalysis | Asymmetric dearomative fluorination | Uses chiral catalysts to facilitate reactions between reactants in different phases. | researchgate.net |

Industrial Scale Synthesis Considerations for Benzaldehyde Intermediates

Scaling up the synthesis of benzaldehyde intermediates from the laboratory to an industrial level requires addressing challenges related to safety, efficiency, cost, and product quality. Traditional batch processing can be limited by poor heat and mass transfer, long reaction times, and safety risks associated with handling hazardous reagents on a large scale. Modern process engineering, particularly the adoption of continuous flow technology, offers effective solutions to these issues.

Application of Continuous Flow Reactors for Enhanced Yield and Purity

Continuous flow reactors, including microreactors, have become increasingly popular for chemical synthesis due to their superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. vapourtec.comacs.org These features are particularly advantageous for the industrial production of benzaldehyde intermediates.

The synthesis of benzaldehyde via the ozonolysis of styrene (B11656) has been successfully demonstrated in a continuous micro-packed bed reactor system. vapourtec.comresearchgate.net This method allows for a sustainable, safe, and efficient process, achieving a benzaldehyde yield of approximately 93% with short liquid residence times (3.8–30.8 seconds), a significant improvement over low-temperature batch operations. vapourtec.com Similarly, a continuous flow method for preparing benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride in a microchannel reactor shortens the production time from hours to minutes, with a benzaldehyde selectivity of 100%. google.com

Flow reactors offer several key advantages for industrial applications:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks of explosions or runaway reactions. vapourtec.com

Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility, minimizing the formation of byproducts. acs.org

Scalability: Production can be scaled up by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Efficiency: The high surface-area-to-volume ratio improves heat and mass transfer, accelerating reaction rates and increasing throughput. vapourtec.comresearchgate.net

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Benzaldehyde

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Seconds to minutes | vapourtec.comgoogle.com |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volume. | vapourtec.com |

| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Highly efficient, improving yield and purity. | vapourtec.comresearchgate.net |

| Process Control | Less precise control over parameters. | Precise control over temperature, pressure, residence time. | acs.org |

| Yield & Selectivity | Variable; often lower. | High yield (~93%) and selectivity (up to 100%). | vapourtec.comgoogle.com |

High-Throughput Screening Techniques for Process Optimization

High-throughput screening (HTS) has emerged as a powerful tool in the optimization of synthetic processes for valuable chemical compounds like this compound. This methodology allows for the rapid and simultaneous evaluation of a multitude of reaction parameters, significantly accelerating the identification of optimal conditions for yield, purity, and efficiency. By employing automated liquid handling systems, parallel reaction vessels, and rapid analytical techniques, researchers can systematically explore a vast experimental space that would be impractical to investigate using traditional one-variable-at-a-time approaches.

The application of HTS to the synthesis of this compound, particularly in the context of the Vilsmeier-Haack formylation of 2-fluoro-5-methoxytoluene, enables a detailed investigation of the interplay between various factors. These can include the choice of formylating agent, solvent, temperature, reaction time, and the stoichiometry of reactants. The data generated from these comprehensive screens provide a detailed landscape of the reaction's performance, highlighting key trends and optimal windows for each parameter.

Recent, albeit illustrative, research in this area has focused on a multi-parameter screening approach to enhance the synthesis of this compound. A representative high-throughput screening experiment might involve the parallel execution of numerous reactions in a microplate format, with each well representing a unique set of conditions. The primary variables often investigated include the type of solvent, the reaction temperature, and the molar ratio of the formylating agent to the substrate.

For instance, a screening campaign could evaluate a matrix of conditions where different solvents are tested across a range of temperatures. The outcomes of such a screen can be effectively visualized using heatmaps, which provide an intuitive representation of the reaction's success under different conditions. The yield of the desired product, this compound, is a critical metric, and its determination across the screening plate allows for the rapid identification of "hot spots" of high reactivity and selectivity.

Further detailed screening can then be conducted around these initial optimal conditions to fine-tune the process. This may involve a more granular exploration of temperature and reactant ratios, as well as the evaluation of different additives or catalysts that could further enhance the reaction's efficiency. The ultimate goal of these HTS campaigns is to identify a robust and scalable set of conditions that consistently deliver high yields of the target compound with minimal impurity formation.

The following data tables represent the findings from a hypothetical high-throughput screening study focused on the optimization of the formylation step in the synthesis of this compound.

Table 1: Solvent and Temperature Screening for the Formylation of 2-Fluoro-5-methoxytoluene

| Run | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 | 45 |

| 2 | Dichloromethane (DCM) | 25 | 62 |

| 3 | Dichloromethane (DCM) | 40 | 58 |

| 4 | N,N-Dimethylformamide (DMF) | 0 | 75 |

| 5 | N,N-Dimethylformamide (DMF) | 25 | 88 |

| 6 | N,N-Dimethylformamide (DMF) | 40 | 91 |

| 7 | 1,2-Dichloroethane (DCE) | 0 | 55 |

| 8 | 1,2-Dichloroethane (DCE) | 25 | 71 |

| 9 | 1,2-Dichloroethane (DCE) | 40 | 78 |

Table 2: Optimization of Reagent Stoichiometry in N,N-Dimethylformamide (DMF) at 40°C

| Run | POCl₃:Substrate Ratio | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1.1:1 | 2 | 85 |

| 2 | 1.1:1 | 4 | 89 |

| 3 | 1.1:1 | 6 | 90 |

| 4 | 1.5:1 | 2 | 92 |

| 5 | 1.5:1 | 4 | 95 |

| 6 | 1.5:1 | 6 | 94 |

| 7 | 2.0:1 | 2 | 93 |

| 8 | 2.0:1 | 4 | 96 |

| 9 | 2.0:1 | 6 | 95 |

Iii. Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety in 3-Fluoro-6-methoxy-2-methylbenzaldehyde

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its transformation into a wide array of other functional groups and molecular scaffolds.

The aldehyde group is readily oxidized to the corresponding carboxylic acid, a fundamental transformation in organic synthesis. For this compound, this reaction yields 3-fluoro-6-methoxy-2-methylbenzoic acid. The challenge in this process often lies in controlling the reaction to prevent over-oxidation or unwanted side reactions, especially given the substituted nature of the aromatic ring. nih.gov

The conversion of an aldehyde to a carboxylic acid requires an oxidizing agent that selectively targets the aldehyde functional group without affecting other substituents on the aromatic ring. A variety of reagents can accomplish this transformation under mild conditions.

Potassium Permanganate (KMnO₄): In a controlled basic or neutral solution, KMnO₄ is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. Careful control of temperature and pH is necessary to avoid cleavage of the aromatic ring or other side reactions.

Jones Reagent (CrO₃ in acetone/sulfuric acid): This reagent is highly effective for oxidizing aldehydes to carboxylic acids. The reaction is typically fast and high-yielding.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent that is particularly useful for selectively oxidizing aldehydes in the presence of other oxidizable functional groups. It is a classic qualitative test for aldehydes.

Potassium Dichromate (K₂Cr₂O₇): In an acidic medium, potassium dichromate is another strong oxidizing agent used for this conversion.

| Oxidizing Agent | Typical Reaction Conditions | Selectivity Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), heat | Powerful; can oxidize alkyl side chains if conditions are too harsh. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Highly efficient for aldehydes; will also oxidize primary and secondary alcohols. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat | Very mild and selective for aldehydes. |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid, heat | Strong oxidant; less common now due to chromium waste concerns. |

The aromatic ring of this compound is considered electron-rich due to the presence of the strongly electron-donating methoxy (B1213986) group (-OCH₃) and the weakly donating methyl group (-CH₃). This high electron density can make the ring susceptible to oxidation under harsh conditions. nih.gov Therefore, mild and selective oxidizing agents are preferred to ensure that only the aldehyde group is converted to a carboxylic acid. The choice of solvent can also play a crucial role; for instance, some oxidation reactions of substituted benzaldehydes proceed with fewer side products in solvents like dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The aldehyde group can be selectively reduced to a primary alcohol, in this case, 3-fluoro-6-methoxy-2-methylbenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. The key is to select a reagent that reduces the aldehyde without affecting the aromatic ring or the fluoro and methoxy substituents.

Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent for aldehydes and ketones. It is often the reagent of choice due to its ease of handling and high chemoselectivity. It does not typically reduce other functional groups like esters or the aromatic ring.

Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. While it effectively reduces aldehydes, it can also reduce a wider range of functional groups and must be used with caution under anhydrous conditions.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) can also reduce aldehydes to alcohols. This method can sometimes lead to the reduction of other functional groups if conditions are not carefully controlled.

| Reducing Agent | Typical Reaction Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol), room temperature | Highly selective for aldehydes and ketones. Safe and easy to handle. |

| Lithium Aluminium Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), anhydrous | Very powerful and less selective; reacts violently with water. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various solvents, pressure, metal catalyst (e.g., Pd/C) | Effective, but can potentially reduce the aromatic ring under harsh conditions. |

The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide variety of nucleophiles. These addition reactions are fundamental to C-C bond formation and the synthesis of more complex molecules. The substituents on the aromatic ring of this compound can sterically and electronically influence the rate of nucleophilic attack.

Examples of nucleophilic addition reactions include:

Grignard Reaction: Addition of an organomagnesium halide (R-MgX) to the aldehyde, followed by an acidic workup, produces a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. ossila.com

Cyanohydrin Formation: The addition of a cyanide ion (from HCN or NaCN/H⁺) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). researchgate.net

The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Schiff bases are important intermediates in many biological and synthetic pathways. science.gov The reaction of this compound with various primary amines can generate a library of novel Schiff base compounds with potentially interesting chemical properties. The formation of these compounds is often catalyzed by a small amount of acid.

| Amine Reactant | Product Type | General Structure of Product |

|---|---|---|

| Aniline | N-aryl imine | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-Ph |

| Methylamine | N-alkyl imine | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-CH₃ |

| Hydroxylamine | Oxime | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-OH |

Controlled Oxidation Reactions to Carboxylic Acid Derivatives (e.g., 3-fluoro-6-methoxy-2-methylbenzoic acid)

Reactivity of the Fluorine Atom in this compound

The fluorine atom, due to its high electronegativity, significantly influences the electronic environment of the aromatic ring, playing a crucial role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, the nucleophilic addition, is generally the rate-determining step. stackexchange.com

In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This "element effect" is attributed to the high electronegativity of fluorine. The strong inductive electron-withdrawing effect (-I) of fluorine polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.comnih.gov

The susceptibility of the fluorine atom in this compound to SNAr is modulated by the electronic and steric effects of the other ring substituents: the aldehyde, methoxy, and methyl groups.

Conversely, the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating groups (EDGs), which generally deactivate the ring towards nucleophilic attack.

Methoxy Group: Located para to the fluorine, the methoxy group exerts a strong resonance electron-donating effect (+M) and an inductive electron-withdrawing effect (-I). The resonance effect typically dominates, increasing electron density on the ring and destabilizing the negative charge of the Meisenheimer intermediate. Studies on methoxy-substituted nitrobenzaldehydes have shown that a methoxy group can influence labeling yields in nucleophilic fluorination, although the effect is complex and depends on its position relative to both the leaving group and other activating groups. researchgate.netresearchgate.net In this specific substitution pattern, the para-methoxy group is expected to decrease the rate of SNAr at the C-3 position.

Methyl Group: Situated ortho to the fluorine, the methyl group is a weak electron-donating group through induction and hyperconjugation (+I). This effect increases the electron density of the ring, further deactivating it for SNAr. Additionally, the ortho position of the methyl group can introduce steric hindrance, potentially impeding the approach of a nucleophile to the C-3 position.

Therefore, the combined electronic effects of the para-methoxy and ortho-methyl groups, both being electron-donating, significantly reduce the reactivity of the fluorine atom in this compound towards traditional SNAr reactions. The ring is not sufficiently activated for facile nucleophilic displacement of the fluoride (B91410).

| Substituent | Position Relative to Fluorine | Electronic Effect | Expected Impact on SNAr Reactivity |

|---|---|---|---|

| -CHO (Aldehyde) | meta (C-1) | Electron-withdrawing (-I, -M) | Weakly Activating (Inductive only) |

| -CH3 (Methyl) | ortho (C-2) | Electron-donating (+I) | Deactivating; Steric Hindrance |

| -OCH3 (Methoxy) | para (C-6) | Electron-donating (+M > -I) | Strongly Deactivating |

The choice of solvent plays a critical role in the kinetics and mechanism of SNAr reactions. The rate-limiting step can shift depending on the solvent's properties. nih.gov

Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) are commonly preferred for SNAr reactions. acsgcipr.org They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," enhancing its nucleophilicity. Studies have shown that SNAr reactions are generally faster in polar aprotic solvents compared to protic ones. researchgate.net For instance, in the reaction of 2,4-dinitrofluorobenzene with piperidine, the rate-limiting step in most aprotic solvents is the departure of the leaving group. nih.gov However, in a study of [¹⁸F]fluorination on various benzaldehydes, DMF generally gave significantly higher radiochemical yields than DMSO. researchgate.net

Protic Solvents: Protic solvents (e.g., water, alcohols) can decrease the rate of SNAr reactions by strongly solvating the nucleophile through hydrogen bonding, which reduces its reactivity. stackexchange.com However, they can also accelerate the departure of the leaving group, particularly fluoride, by stabilizing the forming anion through hydrogen bonding. nih.gov This can sometimes change the rate-determining step from the departure of the leaving group to the initial nucleophilic attack. The use of protic solvents like methanol (B129727) in the presence of a base can lead to the solvent itself acting as a nucleophile (e.g., methoxide), resulting in substitution of fluorine with a methoxy group on highly activated benzaldehydes. acgpubs.org

| Solvent Type | Examples | General Effect on SNAr Rate | Mechanism of Influence |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Solvates cation, enhances nucleophilicity of anion. acsgcipr.org |

| Protic | Water, Methanol, Ethanol | Generally Retards | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity. stackexchange.com Can stabilize the leaving group. nih.gov |

| Nonpolar Aprotic | Toluene, Benzene (B151609) | Slow | Poor solubility of nucleophilic salts and poor stabilization of the charged intermediate. acsgcipr.org |

Beyond its role as a potential leaving group, the fluorine atom on the benzene ring acts as a directing group for subsequent electrophilic aromatic substitution (EAS) reactions. Halogens are a unique class of substituents in EAS as they are deactivating yet direct incoming electrophiles to the ortho and para positions. vaia.combyjus.com

This dual behavior arises from the competition between two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond. This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself (deactivating effect). csbsju.edulibretexts.org

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these sites. libretexts.orgwikipedia.org

While the inductive effect deactivates the entire ring, the resonance effect is position-specific and preferentially stabilizes the transition states for ortho and para substitution. libretexts.org For fluorine, the +M effect can partially offset the strong -I effect, particularly at the para position. wikipedia.org This often leads to a strong preference for para-substitution in the nitration of fluorobenzene. wikipedia.org

In this compound, the final position of an incoming electrophile would be determined by the combined directing influences of all four substituents. The methoxy group is a powerful activating ortho-, para-director, the methyl group is a weak activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The fluorine atom is a deactivating ortho-, para-director. The powerful activating groups, particularly the methoxy group, would likely dominate the directing effects.

Nucleophilic Aromatic Substitution (SNAr) Investigations on Fluorinated Benzaldehydes

Reactivity of the Methoxy Group in this compound

The methoxy group (-OCH3) is generally stable, but the ether linkage can be cleaved under specific, often harsh, conditions to yield a phenol. This transformation, known as demethylation, is a critical reaction in synthetic chemistry.

The cleavage of aryl methyl ethers is typically achieved with strong acids or Lewis acids. Hydrolytic methods using water as the nucleophile often require high temperatures and acid catalysis. acs.orgresearchgate.net

A common and effective method for the demethylation of aryl methyl ethers involves the use of boron tribromide (BBr3). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2-type displacement. This process is often performed at low temperatures in an inert solvent like dichloromethane.

Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as other Lewis acids like aluminum chloride (AlCl3). researchgate.net In some cases, strong nucleophiles such as thiolates can also be used to cleave methyl ethers at high temperatures. youtube.com The regioselectivity of demethylation in poly-methoxy compounds can be influenced by steric hindrance and chelation with adjacent functional groups. For instance, demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate has been shown to regioselectively cleave the more sterically hindered methoxy group. mdma.ch Given the ortho-methyl group in this compound, steric factors could influence the reactivity of the adjacent methoxy group.

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to RT | Lewis Acid-assisted SN2 |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Acid-catalyzed SN2 |

| Hydroiodic Acid (HI) | Reflux | Acid-catalyzed SN2 |

| Aluminum Chloride (AlCl3) | Inert solvent, often with a scavenger like ethanethiol | Lewis Acid-assisted cleavage |

| Iodocyclohexane | DMF, Reflux | In-situ generation of HI researchgate.net |

| Magnesium Iodide Etherate (MgI2·Et2O) | Benzene or ether, Reflux | Chelation-controlled Lewis Acid cleavage mdma.ch |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative directing effects of its four substituents. To predict the outcome of such reactions, one must consider the nature of each group. Substituents can be categorized as activating or deactivating, and as ortho-, para- or meta-directors. libretexts.org

The directing influences on the available C4 and C5 positions are as follows:

Aldehyde group (-CHO) at C1: This is a powerful deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta positions (C3 and C5). organicchemistrytutor.com

Methyl group (-CH₃) at C2: An activating group that directs ortho (C3) and para (C5) through inductive electron donation and hyperconjugation. vanderbilt.edu

Methoxy group (-OCH₃) at C6: This is a strongly activating group, primarily due to its potent resonance electron donation (+M), which far outweighs its inductive withdrawal (-I). It directs incoming electrophiles to the ortho (C5) and para (C2) positions. libretexts.orgorganicchemistrytutor.com

When multiple substituents are present, the position of electrophilic attack is generally controlled by the most powerful activating group. ucalgary.ca In this molecule, the methoxy group is the strongest activator. It strongly directs substitution to the C5 position (ortho). This is reinforced by the methyl group (directing para) and the aldehyde group (directing meta), which also favor the C5 position. Although the fluoro group directs to the C4 position (ortho), its influence is significantly weaker than the concerted effects directing to C5.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are overwhelmingly predicted to occur at the C5 position.

| Reaction | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-3-fluoro-6-methoxy-2-methylbenzaldehyde |

| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-3-fluoro-6-methoxy-2-methylbenzaldehyde |

| Sulfonation | SO₃ | 5-(Sulfonic acid)-3-fluoro-6-methoxy-2-methylbenzaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-fluoro-6-methoxy-2-methylbenzaldehyde |

Interplay of Substituent Effects on Reaction Mechanisms and Selectivity

The reactivity of this compound is a delicate balance of the electronic and steric properties of its functional groups. These factors not only influence the aromatic ring's susceptibility to attack but also govern the behavior of the aldehyde moiety.

Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, its lone pairs participate in resonance, resulting in a weak electron-donating mesomeric effect (+M). The inductive effect dominates, making the fluorine a deactivating group, yet the resonance effect directs electrophiles to ortho and para positions. libretexts.org

Methoxy Group: The oxygen atom is electronegative, leading to a weak -I effect. Conversely, its lone pairs strongly delocalize into the aromatic ring, creating a powerful +M effect. This mesomeric donation is the overriding factor, making the methoxy group a strong activator of the ring. organicchemistrytutor.com

Methyl Group: The methyl group is electron-donating through a weak inductive effect (+I) and hyperconjugation. This makes it a mild activating group.

Sterically, the arrangement of substituents creates a crowded environment, particularly around the aldehyde group at C1, which is flanked by the methyl group at C2 and the methoxy group at C6. This steric hindrance can impede the approach of bulky nucleophiles to the carbonyl carbon. ncert.nic.in

| Substituent (Position) | Inductive Effect (I) | Mesomeric Effect (M) | Overall Effect on Ring Reactivity | Directing Effect | Steric Contribution |

|---|---|---|---|---|---|

| -CHO (C1) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly Deactivating | Meta | Flanked by -CH₃ and -OCH₃ |

| -CH₃ (C2) | Weakly donating (+I) | Donating (Hyperconjugation) | Weakly Activating | Ortho, Para | Contributes to crowding at C1 and C3 |

| -F (C3) | Strongly withdrawing (-I) | Weakly donating (+M) | Weakly Deactivating | Ortho, Para | Moderate |

| -OCH₃ (C6) | Weakly withdrawing (-I) | Strongly donating (+M) | Strongly Activating | Ortho, Para | Contributes to crowding at C1 |

In transformations involving the existing functional groups, the interplay of electronic and steric effects becomes critical in determining the outcome.

Regioselectivity: In reactions not involving aromatic substitution, such as selective reduction or oxidation, regioselectivity is a key consideration. For instance, a chemoselective reducing agent might target the aldehyde group. However, the electronic effects of the ring substituents modulate the electrophilicity of the carbonyl carbon. The electron-donating methoxy and methyl groups slightly reduce its electrophilicity, while the electron-withdrawing fluoro and aldehyde groups increase it. In cross-coupling reactions, the carbon-fluorine bond could potentially participate, although C-F bonds are generally robust.

Diastereoselectivity: Transformations involving the aldehyde carbonyl can lead to the formation of a new stereocenter. For example, the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the aldehyde would produce a secondary alcohol. The pre-existing molecular asymmetry, although not containing a stereocenter itself, can influence the trajectory of the incoming nucleophile. The steric bulk of the ortho-substituents (methyl and methoxy groups) can create a biased environment, potentially leading to a preferred diastereomeric outcome. This is known as substrate-controlled diastereoselection. The nucleophile would likely approach from the less hindered face, a principle that is foundational in asymmetric synthesis. While specific studies on this molecule are not prevalent, the synthesis of chiral dihydroquinolines and other complex molecules often relies on controlling such diastereoselective additions to substituted aldehydes. ntu.edu.sg

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of 3-Fluoro-6-methoxy-2-methylbenzaldehyde are dictated by the electronic effects of its substituents on the aromatic ring. The electron-donating methoxy (B1213986) group (-OCH₃) increases electron density, particularly at the ortho and para positions, causing upfield shifts (shielding). Conversely, the electronegative fluorine atom and the electron-withdrawing aldehyde group (-CHO) decrease electron density, leading to downfield shifts (deshielding). researchgate.netiosrjournals.org The interplay of these effects, along with the steric influence of the ortho-methyl group, results in a unique spectral fingerprint.

¹H NMR Spectrum: The proton spectrum is expected to show five distinct signals. The aldehyde proton is typically the most deshielded, appearing as a singlet around 10.3 ppm. The two aromatic protons on the ring form an AB quartet system due to their coupling to each other, with expected chemical shifts influenced by the adjacent substituents. The methoxy and methyl protons will each appear as sharp singlets, with the methoxy protons resonating around 3.9 ppm and the methyl protons further upfield around 2.5 ppm. libretexts.org

¹³C NMR Spectrum: The carbon spectrum provides deeper insight into the electronic structure. The aldehyde carbonyl carbon is highly deshielded, appearing near 190 ppm. The aromatic region will display six distinct signals for the ring carbons. The carbon directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond ¹J(C-F) coupling. Its chemical shift, along with those of the other ring carbons, is modulated by the combined inductive and resonance effects of all substituents. The carbon attached to the methoxy group (C-6) is expected at a lower field due to the oxygen's electronegativity, while the methyl-substituted carbon (C-2) will also be clearly identifiable. The methoxy and methyl carbons will appear in the upfield region of the spectrum, typically around 56-62 ppm and 15-20 ppm, respectively. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CHO | ~10.3 (s) | ~190.0 |

| C-1 | - | ~125.0 |

| C-2 | - | ~130.0 |

| C-3 | - | ~160.0 (d, ¹J(C-F) ≈ 250 Hz) |

| C-4 | ~7.2 (dd) | ~115.0 (d, ²J(C-F) ≈ 20 Hz) |

| C-5 | ~7.0 (d) | ~120.0 (d, ³J(C-F) ≈ 5 Hz) |

| C-6 | - | ~158.0 |

| -OCH₃ | ~3.9 (s) | ~56.5 |

| -CH₃ | ~2.5 (s) | ~18.0 |

Note: Predicted values are based on typical substituent effects on benzaldehyde (B42025) derivatives. Actual experimental values may vary. (s = singlet, d = doublet, dd = doublet of doublets).

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the key correlation would be a cross-peak between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each protonated carbon. Key correlations would link the aldehyde proton to the carbonyl carbon, the aromatic protons to their respective ring carbons, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It connects the dots between functional groups and quaternary (non-protonated) carbons. For instance, a correlation from the aldehyde proton (H-C=O) to the methyl-bearing carbon (C-2) and the methoxy-bearing carbon (C-6) would confirm its position. Similarly, correlations from the methoxy protons (-OCH₃) to C-6 and from the methyl protons (-CH₃) to C-1, C-2, and C-6 would solidify the entire substitution pattern. science.gov

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Proton (¹H) | Correlated Nucleus | Inference |

| COSY | H-4 | H-5 | H-4 and H-5 are adjacent. |

| HSQC | H-4 | C-4 | Direct C-H bond assignment. |

| H-5 | C-5 | Direct C-H bond assignment. | |

| -CHO | C=O | Direct C-H bond assignment. | |

| -OCH₃ | -OCH₃ Carbon | Direct C-H bond assignment. | |

| -CH₃ | -CH₃ Carbon | Direct C-H bond assignment. | |

| HMBC | -CHO | C-2, C-6 | Aldehyde group is at C-1. |

| -OCH₃ | C-6 | Methoxy group is at C-6. | |

| -CH₃ | C-1, C-2, C-6 | Methyl group is at C-2. | |

| H-5 | C-1, C-3 | Confirms relative positions of C-1, C-3, and C-5. |

The chemical shifts observed in NMR spectra are direct reporters of the local electronic environment of each nucleus. scilit.com The deshielding of the aldehyde proton and carbon, for example, reflects the strong electron-withdrawing nature of the carbonyl group. The chemical shift of the fluorine-bearing carbon (C-3) and its coupling constants provide insight into the C-F bond's polarity and the influence of the fluorine atom on the aromatic system's electron distribution. nih.gov

By analyzing the ¹³C chemical shifts around the ring, a map of the relative electron density can be inferred. The positions ortho and para to the electron-donating methoxy group (C-5) would be expected to be more electron-rich (more shielded) than those influenced primarily by the electron-withdrawing aldehyde and fluoro groups (C-3, C-5). This electron distribution, mapped by NMR, allows for predictions of the molecule's reactivity. For instance, electrophilic aromatic substitution would be predicted to occur at the most electron-rich positions, while nucleophilic attack might be directed towards the electron-deficient aldehyde carbon.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Each functional group in this compound exhibits characteristic vibrational frequencies. nih.gov

Aldehyde Group: This group is readily identified by two key vibrations: the strong C=O stretching band, which typically appears in the 1690-1710 cm⁻¹ region in aromatic aldehydes, and the aldehydic C-H stretching, which manifests as a pair of weaker bands around 2720-2760 cm⁻¹ and 2810-2850 cm⁻¹. niscpr.res.in

Methoxy Group: The methoxy group is characterized by its C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, typically observed in the 1200-1275 cm⁻¹ range for aryl ethers.

Aromatic Ring: The benzene ring itself produces a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and various C-H out-of-plane bending modes below 900 cm⁻¹, which can be indicative of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aldehyde (-CHO) | 2810 - 2850 & 2720 - 2760 | Weak |

| C-H Stretch | Methyl/Methoxy (-CH₃) | 2900 - 3000 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Methoxy (Aryl-O) | 1200 - 1275 | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 750 - 900 | Strong |

The orientation of the aldehyde and methoxy groups relative to the plane of the aromatic ring defines the molecule's conformation. nobelprize.org For substituted benzaldehydes, there is often an equilibrium between different planar or near-planar conformers. The steric hindrance from the ortho-methyl group likely influences the preferred orientation of the adjacent aldehyde and methoxy groups.

High-resolution vibrational spectroscopy, often combined with computational modeling (DFT calculations), can be used to study this conformational landscape. iu.edu.sanih.gov Different conformers can give rise to slightly different vibrational frequencies, particularly for modes involving the substituents and the aromatic ring. For example, the precise frequency of the C=O stretching vibration can be sensitive to its steric environment and conjugation with the ring, which changes with conformation. By comparing experimental spectra with theoretically predicted spectra for different possible conformers, the most stable conformation in the gas phase or solid state can be determined. iu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₉H₉FO₂. HRMS provides the experimental mass with a high degree of precision, which can then be compared to the theoretically calculated exact mass.

The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). A close correlation between the experimentally measured mass and the theoretical mass, typically within a few parts per million (ppm), serves as definitive validation of the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for C₉H₉FO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂ |

| Theoretical Exact Mass (Monoisotopic) | 168.05865 Da |

| Expected [M+H]⁺ Ion | 169.06643 Da |

Note: The table presents calculated theoretical values. Experimental values obtained from HRMS analysis would be expected to align closely with these figures.

In addition to providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI), induces fragmentation of the parent molecule. The analysis of these fragment ions provides a roadmap to the molecule's structural components. For aromatic aldehydes, characteristic fragmentation pathways are well-established. libretexts.orgdocbrown.info

For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 168. Key fragmentation steps would likely include:

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion ([M-1]⁺) at m/z 167. This is often a prominent peak in the spectrum of aromatic aldehydes. miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the C-CHO bond results in the formation of a substituted phenyl cation ([M-29]⁺) at m/z 139. docbrown.infomiamioh.edu

Loss of a methyl radical (•CH₃): Fragmentation involving the methoxy group can lead to the loss of a methyl radical, yielding an ion at m/z 153.

Loss of carbon monoxide (CO): Following the loss of the formyl radical, the resulting benzoyl cation can further fragment by losing carbon monoxide (CO), a neutral molecule, leading to a phenyl cation. docbrown.info

The presence and relative abundance of these and other fragment ions in the mass spectrum allow for a detailed confirmation of the connectivity of the atoms within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, specifically the electronic transitions between different energy levels.

The UV-Vis spectrum of an aromatic aldehyde like this compound is dominated by its principal chromophore: the benzaldehyde system. This system consists of the benzene ring conjugated with the carbonyl group (C=O) of the aldehyde. researchgate.net The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

For aromatic aldehydes, two main electronic transitions are typically observed:

π → π* Transition: This is a high-energy transition involving the excitation of an electron from a bonding π orbital of the conjugated system to an anti-bonding π* orbital. For benzaldehyde in an aqueous solution, this transition results in a strong absorption band with a maximum wavelength (λmax) around 248 nm. researchgate.net

n → π* Transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This is a lower-energy, and therefore longer-wavelength, transition compared to the π → π* transition. It results in a weaker absorption band, typically observed in the region of 280-300 nm for simple aromatic aldehydes. researchgate.net

The substituents on the benzene ring (fluoro, methoxy, and methyl groups) act as auxochromes, which can modify the absorption characteristics of the primary chromophore. The methoxy group, being an electron-donating group, and the fluorine atom, with its inductive and resonance effects, can cause shifts in the λmax values (either to shorter wavelengths, a hypsochromic or "blue" shift, or to longer wavelengths, a bathochromic or "red" shift) and changes in the intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| π → π* | ~250 - 270 | Strong absorption |

Note: The expected λmax ranges are estimations based on the parent benzaldehyde chromophore and the anticipated effects of the substituents. Actual values would be determined experimentally.

V. Theoretical and Computational Chemistry Investigations of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying substituted benzaldehydes. Such calculations for 3-Fluoro-6-methoxy-2-methylbenzaldehyde would provide fundamental information about its molecular and electronic properties.

Geometry Optimization and Conformational Analysis of the Substituted Benzaldehyde (B42025) Framework

A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically those of the methoxy (B1213986) and aldehyde groups. The orientation of these groups relative to the benzene (B151609) ring can significantly influence the molecule's stability and reactivity. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out to identify the global and local energy minima. While detailed experimental and computational studies on the conformational preferences of various substituted benzaldehydes exist, specific optimized geometrical parameters and conformational analysis data for this compound are not available in the reviewed scientific literature.

Table 1: Representative Geometrical Parameters for a Substituted Benzaldehyde Framework (Illustrative) Note: The following data is illustrative for a generic substituted benzaldehyde and does not represent calculated values for this compound, as such data is not publicly available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 - 1.10 | |

| C-F | ~1.35 | |

| C-O (methoxy) | ~1.36 | |

| O-CH3 | ~1.42 | |

| C-C (aldehyde) | ~1.48 | |

| C=O (aldehyde) | ~1.21 | |

| C-C-C (aromatic) | 118 - 122 | |

| C-C-O (methoxy) | ~120 | |

| C-O-C (methoxy) | ~118 | |

| C-C=O (aldehyde) | ~124 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Activity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, specific calculations detailing the HOMO-LUMO energies and their distribution for this compound have not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would quantify the interactions between filled and empty orbitals, such as the delocalization of lone pair electrons from the oxygen of the methoxy group or the fluorine atom into the aromatic ring's π-system. These interactions are crucial for understanding the electronic effects of the substituents on the reactivity of the benzaldehyde. At present, there are no published NBO analysis studies specifically for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing insights into their feasibility and selectivity. This is particularly useful for understanding the reactions involving the aldehyde group or substitutions on the aromatic ring of this compound.

Transition State Characterization and Activation Energy Determination for Key Reactions

For any proposed reaction mechanism, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides valuable information about the geometry of the reacting species at the point of bond-making and bond-breaking. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. While computational studies on the reaction mechanisms of simpler benzaldehydes exist, no such studies focusing on the characterization of transition states or the determination of activation energies for reactions involving this compound are currently available.

Table 2: Illustrative Data for a Hypothetical Reaction of a Substituted Benzaldehyde Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic attack on carbonyl | 0 | +15.2 | -5.8 | 15.2 |

Prediction of Reaction Pathways and Chemo/Regio/Stereoselectivity

Computational modeling can predict the most likely pathways for a given reaction and explain the observed selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies of different possible reaction channels, the favored product can be predicted. For this compound, this could involve, for example, predicting the regioselectivity of an electrophilic aromatic substitution reaction or the stereoselectivity of a nucleophilic addition to the carbonyl group. As with the other areas of computational investigation, there is a lack of published studies that specifically predict the reaction pathways and selectivity for this compound.

Simulation of Spectroscopic Properties

Computational methods are instrumental in simulating the spectroscopic properties of molecules, offering a means to predict spectra that can aid in the confirmation of molecular structure and the assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a reliable tool for assigning experimental spectra and validating proposed structures. nih.govarpgweb.com For a molecule like this compound, with several distinct proton, carbon, and fluorine environments, theoretical calculations can be invaluable.

The process typically involves optimizing the molecular geometry of the compound at a given level of theory and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine reference for ¹⁹F. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Below is an interactive table illustrating the kind of data that would be generated in such a computational study, comparing hypothetical experimental values with predicted chemical shifts.

Theoretical vs. Hypothetical Experimental NMR Chemical Shifts (ppm)

| Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (DFT) | Difference (ppm) |

|---|---|---|---|

| CHO | 10.3 | 10.1 | -0.2 |

| Ar-H4 | 7.1 | 7.0 | -0.1 |

| Ar-H5 | 6.9 | 6.8 | -0.1 |

| OCH3 | 3.9 | 3.8 | -0.1 |

| CH3 | 2.5 | 2.4 | -0.1 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The interpretation of these complex spectra can be greatly facilitated by computational methods. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. canterbury.ac.uknih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies of key stretching and bending modes. This includes the characteristic C=O stretch of the aldehyde group, the C-H stretches of the aromatic ring, methyl, and aldehyde groups, the C-O stretches of the methoxy group, and the C-F stretch. By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific molecular motion. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model, thereby improving the agreement with experimental data.

While a dedicated computational vibrational study for this specific molecule is not available, research on the closely related 3-fluoro-4-methoxybenzaldehyde (B1294953) using DFT at the B3LYP/6-311++G(d,p) level of theory provides a strong basis for what to expect. The table below presents a selection of key vibrational modes and their predicted frequencies for a molecule of this class, illustrating the level of detail that such a study would provide.

Predicted Vibrational Frequencies (cm-1) and Band Assignments